4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)
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Overview
Description
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is an organic compound with the molecular formula C7H13NOS. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a carboxaldehyde group and two methyl groups attached to the thiomorpholine ring. It has a molecular weight of 159.249 g/mol and a density of approximately 1.1 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with appropriate aldehydes under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxaldehyde group to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary alcohols.
Substitution: Amines, halides.
Scientific Research Applications
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholinecarboxaldehyde: Lacks the two methyl groups present in 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI).
4-Thiomorpholinecarboxaldehyde, 2-methyl: Contains only one methyl group attached to the thiomorpholine ring.
4-Thiomorpholinecarboxaldehyde, 3-methyl: Contains only one methyl group attached to the thiomorpholine ring.
Uniqueness
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic targets and membranes .
Properties
IUPAC Name |
2,3-dimethylthiomorpholine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-6-7(2)10-4-3-8(6)5-9/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBQDDYTJUQZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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